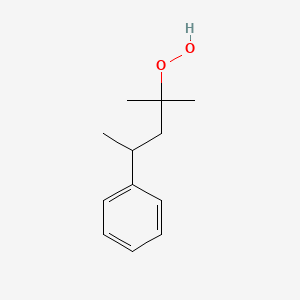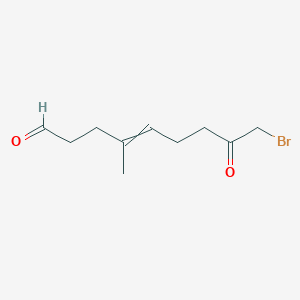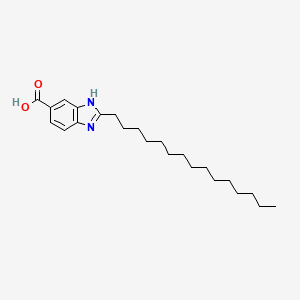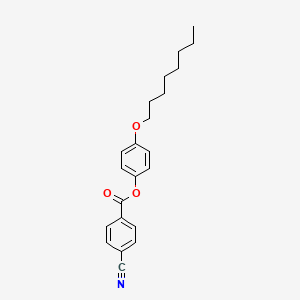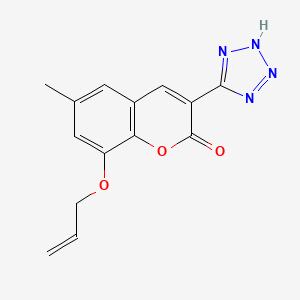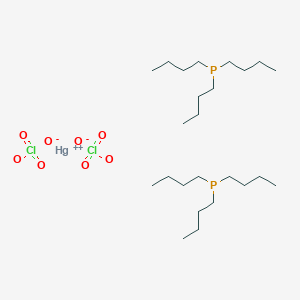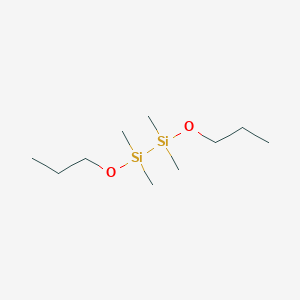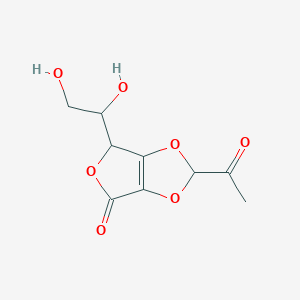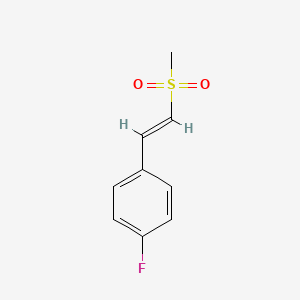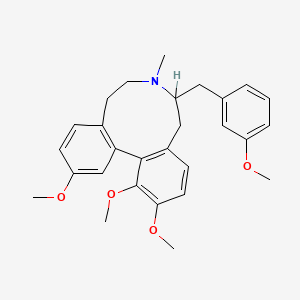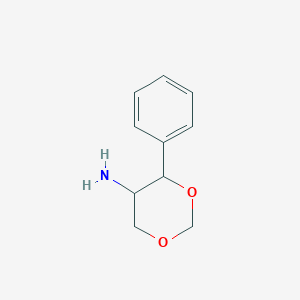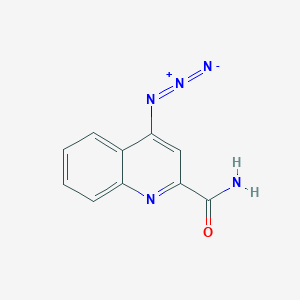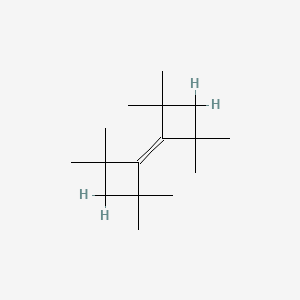
2,2,2',2',4,4,4',4'-Octamethyl-1,1'-bi(cyclobutylidene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is a complex organic compound characterized by its unique structure, which includes multiple methyl groups attached to a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) typically involves the reaction of cyclobutylidene derivatives with methylating agents under controlled conditions. One common method includes the use of strong bases and methyl iodide to introduce the methyl groups onto the cyclobutylidene framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) exerts its effects involves interactions with various molecular targets. The compound’s multiple methyl groups can engage in hydrophobic interactions, while its bicyclic structure allows for unique spatial arrangements that can influence its reactivity and binding properties. These interactions can affect pathways involved in organic synthesis and material formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’-Tetramethyl-1,1’-bi(cyclobutylidene)
- 2,2’,4,4’,6,6’-Hexamethyl-1,1’-bi(cyclobutylidene)
Uniqueness
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is unique due to the high degree of methylation, which imparts distinct chemical and physical properties. This high methylation can enhance the compound’s stability and reactivity, making it particularly useful in various applications compared to its less methylated counterparts.
Eigenschaften
CAS-Nummer |
75993-80-5 |
|---|---|
Molekularformel |
C16H28 |
Molekulargewicht |
220.39 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2-(2,2,4,4-tetramethylcyclobutylidene)cyclobutane |
InChI |
InChI=1S/C16H28/c1-13(2)9-14(3,4)11(13)12-15(5,6)10-16(12,7)8/h9-10H2,1-8H3 |
InChI-Schlüssel |
ZMGORJBLNDSVBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1=C2C(CC2(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


